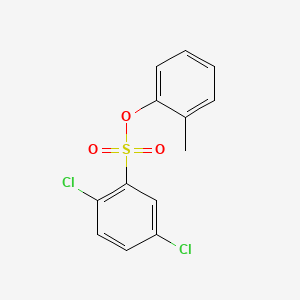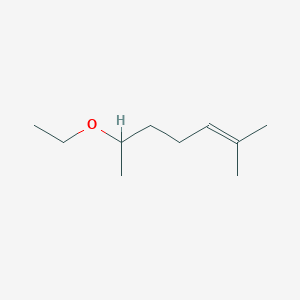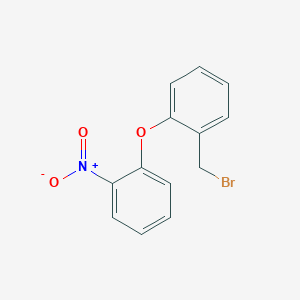
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a bromomethyl group and a nitrophenoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2-(2-nitrophenoxy)benzene typically involves the bromination of a methyl group on a benzene ring followed by the introduction of a nitrophenoxy group. One common method is:
Bromination: The starting material, 2-(2-nitrophenoxy)toluene, is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromomethyl group.
Nitration: Alternatively, the compound can be synthesized by first nitrating a bromomethylbenzene derivative to introduce the nitrophenoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and nitration reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of azide or thiocyanate derivatives.
Reduction: Formation of 1-(Aminomethyl)-2-(2-nitrophenoxy)benzene.
Oxidation: Formation of 1-(Carboxymethyl)-2-(2-nitrophenoxy)benzene.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Exploration as a precursor for pharmaceuticals or diagnostic agents.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2-(2-nitrophenoxy)benzene would depend on its specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)-2-(2-nitrophenoxy)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2-(4-nitrophenoxy)benzene: Similar structure but with the nitrophenoxy group in a different position on the benzene ring.
1-(Bromomethyl)-2-(2-aminophenoxy)benzene: Similar structure but with an aminophenoxy group instead of a nitrophenoxy group.
Uniqueness
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene is unique due to the specific positioning of the bromomethyl and nitrophenoxy groups, which can influence its reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring can lead to interesting chemical behavior and diverse reactivity.
Propriétés
Numéro CAS |
89914-07-8 |
|---|---|
Formule moléculaire |
C13H10BrNO3 |
Poids moléculaire |
308.13 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10BrNO3/c14-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15(16)17/h1-8H,9H2 |
Clé InChI |
NRPJVDJXJYFHKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CBr)OC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
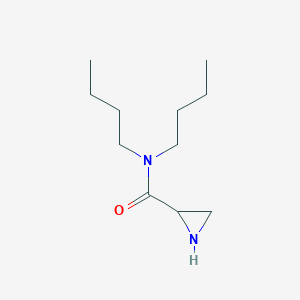
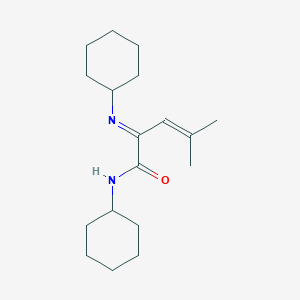
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
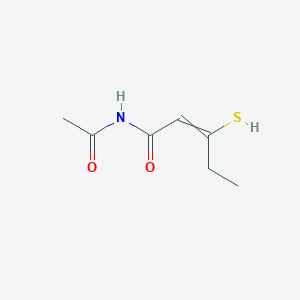
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14381778.png)
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
